molecular formula C17H23N3O2 B497341 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide CAS No. 895255-65-9

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide

Cat. No. B497341
CAS RN: 895255-65-9
M. Wt: 301.4g/mol
InChI Key: SQEVQBDXGVGKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide, also known as DPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of gene expression, and the regulation of inflammation and immune responses. In particular, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. Finally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in various experiments. Additionally, this compound has been shown to have low toxicity in vitro, making it a promising candidate for further investigation as an anticancer agent. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the investigation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide, including the further exploration of its potential as an anticancer agent, the synthesis of novel derivatives with improved solubility and bioactivity, and the investigation of its potential applications in material science and analytical chemistry. Additionally, the elucidation of the mechanism of action of this compound and its effects on various signaling pathways could lead to the development of novel therapeutic strategies for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide involves the reaction of 4-ethoxybenzaldehyde with 3,5-dimethylpyrazole in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then reacted with 1-bromo-3-chloropropane in the presence of triethylamine, followed by the reaction with butanoyl chloride in the presence of triethylamine and pyridine. The final product is obtained through purification by column chromatography.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography.

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-5-22-16-8-6-15(7-9-16)18-17(21)11-14(4)20-13(3)10-12(2)19-20/h6-10,14H,5,11H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEVQBDXGVGKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)N2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.